molecular formula C10H10N6O B13994256 5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide CAS No. 83296-77-9

5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide

Cat. No.: B13994256
CAS No.: 83296-77-9
M. Wt: 230.23 g/mol
InChI Key: REGGLIYWYURHMT-UHFFFAOYSA-N
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Description

5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One novel protocol reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, scalable reaction conditions, and cost-effective reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated imidazole compounds .

Scientific Research Applications

5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(phenylhydrazinylidene)imidazole-4-carboxamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its ability to activate AMPK distinguishes it from other imidazole derivatives and highlights its potential in therapeutic applications .

Properties

CAS No.

83296-77-9

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

4-amino-2-phenyldiazenyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C10H10N6O/c11-8-7(9(12)17)13-10(14-8)16-15-6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,17)(H,13,14)

InChI Key

REGGLIYWYURHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)N)N

Origin of Product

United States

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